Cas no 1535972-66-7 (1,4-dithiane-2-carbothioamide)

1,4-dithiane-2-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 1,4-dithiane-2-carbothioamide
- AKOS018520206
- EN300-1599619
- 1535972-66-7
-
- インチ: 1S/C5H9NS3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H2,6,7)
- InChIKey: ZNEOCLXOHFBGEQ-UHFFFAOYSA-N
- ほほえんだ: S1CCSCC1C(N)=S
計算された属性
- せいみつぶんしりょう: 178.98971281g/mol
- どういたいしつりょう: 178.98971281g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
1,4-dithiane-2-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599619-0.05g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 0.05g |
$186.0 | 2023-06-04 | |
Enamine | EN300-1599619-2.5g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 2.5g |
$1568.0 | 2023-06-04 | |
Enamine | EN300-1599619-1.0g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 1g |
$800.0 | 2023-06-04 | |
Enamine | EN300-1599619-0.25g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 0.25g |
$396.0 | 2023-06-04 | |
Aaron | AR028ZXM-5g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 5g |
$3213.00 | 2023-12-15 | |
1PlusChem | 1P028ZPA-1g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 1g |
$1051.00 | 2024-06-20 | |
1PlusChem | 1P028ZPA-250mg |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 250mg |
$552.00 | 2024-06-20 | |
Enamine | EN300-1599619-1000mg |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95.0% | 1000mg |
$800.0 | 2023-09-23 | |
Aaron | AR028ZXM-250mg |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 250mg |
$570.00 | 2025-02-17 | |
Enamine | EN300-1599619-0.5g |
1,4-dithiane-2-carbothioamide |
1535972-66-7 | 95% | 0.5g |
$624.0 | 2023-06-04 |
1,4-dithiane-2-carbothioamide 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Wei Chen Nanoscale, 2015,7, 6957-6990
1,4-dithiane-2-carbothioamideに関する追加情報
Introduction to 1,4-dithiane-2-carbothioamide (CAS No. 1535972-66-7)
1,4-dithiane-2-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 1535972-66-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the dithiane class, characterized by a sulfur-containing five-membered ring structure, which endows it with unique chemical properties and reactivity. The presence of a carbothioamide functional group further enhances its potential as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
The molecular structure of 1,4-dithiane-2-carbothioamide consists of a sulfur-sulfur bonded dithiane ring system with an amide group attached to the second carbon atom. This configuration makes it a versatile intermediate for various synthetic transformations, including nucleophilic substitutions, cyclizations, and condensation reactions. The compound’s ability to participate in such reactions has made it a valuable tool in the development of novel pharmaceutical agents.
In recent years, there has been growing interest in 1,4-dithiane derivatives due to their potential applications in drug discovery. The sulfur atoms in the dithiane ring can interact with biological targets in unique ways, offering opportunities for designing molecules with improved pharmacological profiles. For instance, studies have shown that dithiane-based compounds can exhibit significant activity against various enzymes and receptors, making them promising candidates for treating inflammatory diseases, infectious disorders, and other therapeutic conditions.
One of the most compelling aspects of 1,4-dithiane-2-carbothioamide is its role as a precursor in the synthesis of more complex heterocyclic systems. Researchers have leveraged its reactivity to develop novel scaffolds that mimic natural products and bioactive molecules. These scaffolds often exhibit enhanced stability and bioavailability, which are critical factors in drug development. Furthermore, the carbothioamide moiety can be further functionalized to introduce additional pharmacophores, thereby expanding the chemical space available for drug design.
Recent advancements in computational chemistry have also highlighted the importance of 1,4-dithiane-2-carbothioamide in virtual screening campaigns. Molecular modeling studies suggest that this compound can interact with specific binding pockets of target proteins, providing insights into its potential therapeutic applications. These computational approaches have accelerated the discovery process by allowing researchers to predict the binding affinities and mechanisms of action of dithiane-based derivatives before conducting expensive experimental validations.
The synthesis of 1,4-dithiane-2-carbothioamide typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the carbothioamide moiety. The efficiency and scalability of these synthetic protocols are crucial for industrial applications, where large quantities of high-purity material are required for pharmaceutical manufacturing.
In addition to its pharmaceutical applications, 1,4-dithiane-2-carbothioamide has found utility in materials science and agrochemical research. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced thermal stability and chemical resistance. Moreover, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides, contributing to sustainable agricultural practices.
The safety profile of 1,4-dithiane-2-carbothioamide is another critical consideration in its application. While this compound is not classified as a hazardous or controlled substance under current regulations, proper handling procedures must be followed to ensure worker safety. Standard laboratory practices such as wearing personal protective equipment (PPE) and working in well-ventilated areas are recommended when handling this chemical.
Future research directions for 1,4-dithiane-2-carbothioamide include exploring its role in targeted drug delivery systems and combination therapies. By integrating this compound into nanocarriers or prodrugs, researchers aim to enhance its bioavailability and reduce side effects associated with traditional formulations. Additionally, investigating its interactions with other therapeutic agents may lead to synergistic effects that improve treatment outcomes for patients suffering from chronic diseases.
The growing body of literature on 1,4-dithiane derivatives underscores their significance as chemical entities with broad applicability across multiple disciplines. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential uses for compounds like 1,4-dithiane-2-carbothioamide will undoubtedly expand further. This compound exemplifies how fundamental chemical research can drive innovation in medicine and materials science alike.
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